
2-(Benzyloxy)ethyl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)ethyl 2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a 2-hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)ethyl 2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 2-(benzyloxy)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)ethyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester moiety can produce 2-(benzyloxy)ethanol .
Applications De Recherche Scientifique
2-(Benzyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)propanoic acid: Similar in structure but lacks the ethyl chain.
2-(Benzyloxy)ethanol: Contains the benzyloxy group but lacks the ester moiety.
Ethyl 2-hydroxypropanoate: Similar ester structure but lacks the benzyloxy group.
Uniqueness
2-(Benzyloxy)ethyl 2-hydroxypropanoate is unique due to the combination of its benzyloxy and ester functional groups.
Propriétés
Numéro CAS |
13808-07-6 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-phenylmethoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-10(13)12(14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
Clé InChI |
PBXWRTIMUDYEEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCOCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


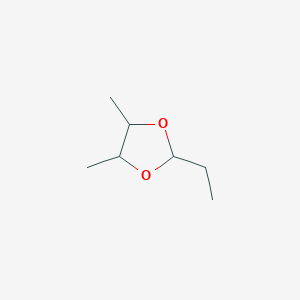

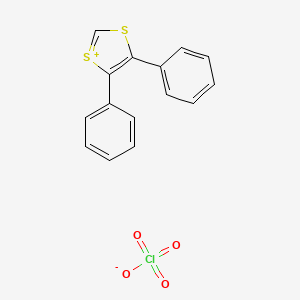
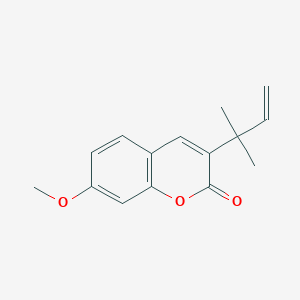
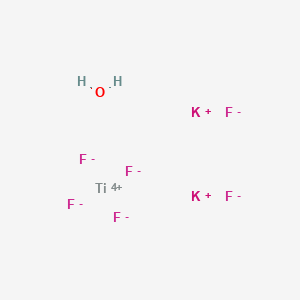
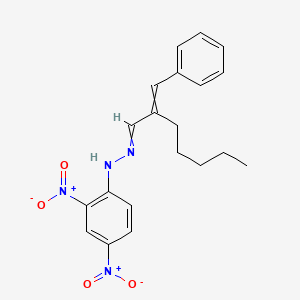
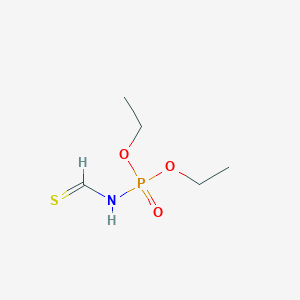
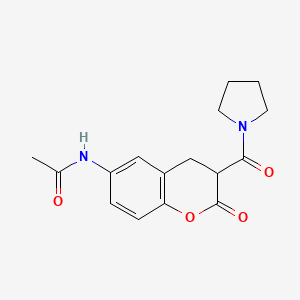
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
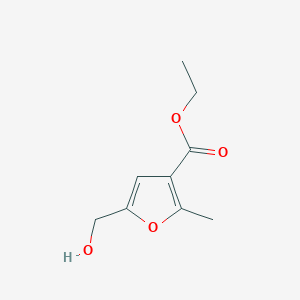
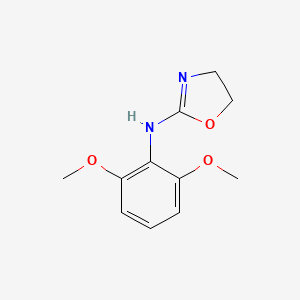
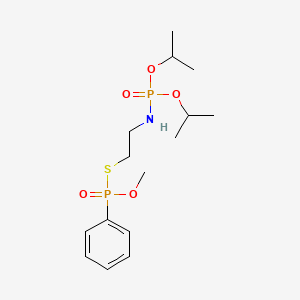

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
